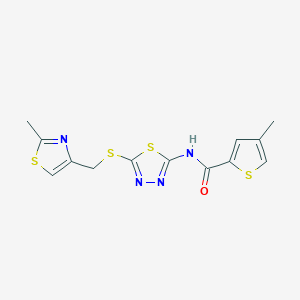
4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H12N4OS4 and its molecular weight is 368.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a derivative of thiophene and thiadiazole, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The structure of the compound features a thiophene ring fused with a 1,3,4-thiadiazole moiety and a carboxamide functional group. This unique arrangement is believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to the one exhibited significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin binding, apoptosis induction |
| 2e | Hep3B | 12.58 | Inhibition of spheroid formation |
These compounds demonstrated a comparable interaction pattern with tubulin similar to that of known anticancer agents like Combretastatin A-4 (CA-4), which is critical for disrupting cancer cell proliferation and promoting apoptosis .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been extensively studied. The presence of the thiadiazole ring enhances activity against various pathogens. For example:
- 1,3,4-Thiadiazole derivatives have shown broad-spectrum antimicrobial activity including antibacterial and antifungal effects.
- Compounds with modifications at specific positions on the thiadiazole ring displayed varying degrees of inhibitory activity against bacterial strains, indicating structure-activity relationships (SAR) that can be exploited for drug development .
Other Biological Activities
In addition to anticancer and antimicrobial properties, the compound's derivatives have been implicated in several other pharmacological activities:
- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers in vitro.
- Antidiabetic : Certain thiophene derivatives have exhibited glucose-lowering effects in animal models.
- CNS Activity : Compounds containing the thiadiazole nucleus have been noted for their potential CNS depressant effects .
Case Studies
Several case studies underscore the biological efficacy of these compounds:
- Antitumor Efficacy : A study reported that a related thiophene carboxamide induced significant apoptotic effects in K562 leukemia cells at low concentrations (2.5 µM), highlighting its potential as an effective therapeutic agent against resistant cancer types .
- Antimicrobial Screening : Another investigation into a series of thiophene derivatives revealed that modifications significantly impacted their efficacy against Mycobacterium smegmatis, with some compounds outperforming traditional antibiotics like Isoniazid .
特性
IUPAC Name |
4-methyl-N-[5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS4/c1-7-3-10(20-4-7)11(18)15-12-16-17-13(22-12)21-6-9-5-19-8(2)14-9/h3-5H,6H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHJDYIPUZGMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














